molecular formula C8H5F3O B8677379 2-(3,4,5-Trifluorophenyl)oxirane

2-(3,4,5-Trifluorophenyl)oxirane

Cat. No. B8677379
M. Wt: 174.12 g/mol
InChI Key: BKYDAFPOGTZYNU-UHFFFAOYSA-N
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Patent
US06552013B1

Procedure details

Following General Procedure EC and using 3,4,5-trifluorobenzaldehyde (Strem), the title compound was isolated after flash chromatography with 10:1 pentane/diethylether.
Name
pentane diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].[CH3:12]CCCC.C(OCC)C>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:6][CH2:12]2)[CH:7]=[C:8]([F:11])[C:9]=1[F:10] |f:1.2|

Inputs

Step One
Name
pentane diethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC.C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.